4-(1,2,4-Triazol-4-yliminomethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “4-(1,2,4-Triazol-4-yliminomethyl)phenol”, has been achieved by condensing the methyl benzoate and methyl salicylate with various substituents . Another method involves the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a 1,2,4-triazole ring via an iminomethyl linkage . The 1,2,4-triazole ring contains two carbon and three nitrogen atoms .Scientific Research Applications
Molecular Structure and Networking
4-(1,2,4-Triazol-4-yliminomethyl)phenol exhibits significant molecular structural characteristics. Zhu et al. (2000) noted that molecules of this compound are arranged as layers through intermolecular hydrogen bonds, forming three-dimensional networks (Zhu et al., 2000).
Antimicrobial Activity
The compound shows potential in antimicrobial applications. Hussain et al. (2008) synthesized derivatives of this compound, which exhibited significant antibacterial and antifungal activities (Hussain et al., 2008). Similarly, Sumrra et al. (2017) reported on triazole metal-based complexes as antibacterial/antifungal agents, highlighting the biological activity of this class of compounds (Sumrra et al., 2017).
Radiopharmaceutical Development
Brink et al. (2018) explored the use of imino salicylidene based bifunctional chelators, including this compound derivatives, for radiopharmaceutical development. Their studies included in vitro cell testing and photoluminescence, indicating potential in medical imaging and therapy (Brink et al., 2018).
Corrosion Inhibition
The compound has been evaluated for its effectiveness in corrosion inhibition. Ansari et al. (2014) studied triazole Schiff bases as corrosion inhibitors for mild steel in acidic conditions, demonstrating the potential industrial applications of these compounds (Ansari et al., 2014).
Luminescent Properties
Research into the luminescent properties of compounds based on this compound has also been conducted. Xi et al. (2021) synthesized compounds with variations in hydroxylic steric effects, leading to different luminescent properties (Xi et al., 2021).
Electrochemiluminescence
The compound's electrochemiluminescence has been explored for potential use in analytical chemistry. Zhang et al. (2017) synthesized coordination polymers with 4-amino-1,2,4-triazole Schiff base, demonstrating intense electrochemical luminescence, which could have applications in sensing and detection technologies (Zhang et al., 2017).
Safety and Hazards
While the specific safety and hazards of “4-(1,2,4-Triazol-4-yliminomethyl)phenol” are not detailed in the search results, it’s important to note that health and safety considerations must be taken into account when using this compound in industrial processes.
Future Directions
Research indicates that 1,2,4-triazole benzoic acid hybrids, which includes “4-(1,2,4-Triazol-4-yliminomethyl)phenol”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of medicinal chemistry.
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the synthesis of coordination polymers . These polymers have shown promising properties such as luminescent sensitivity and anti-tumor activities .
Cellular Effects
Preliminary studies suggest that coordination polymers synthesized from this compound demonstrate good anti-tumor activity toward tested glioma cells .
Molecular Mechanism
It is hypothesized that the compound may interact with certain enzymes or proteins, leading to changes in gene expression or enzyme activity .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
properties
IUPAC Name |
4-(1,2,4-triazol-4-yliminomethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRDRZKUXJKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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